2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyridine ring with a carbonitrile group
Mechanism of Action
Target of action
Benzimidazoles are known to interact with a variety of biological targets, including various enzymes and receptors. For instance, some benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cell division .
Mode of action
The mode of action of benzimidazoles generally involves binding to their target proteins and disrupting their normal function. For example, benzimidazoles that target tubulin prevent the formation of microtubules, thereby disrupting cell division .
Biochemical pathways
The disruption of microtubule formation by benzimidazoles affects multiple cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on their specific structures. Some benzimidazoles are well-absorbed and extensively metabolized, while others may have poor bioavailability .
Result of action
The cellular effects of benzimidazoles depend on their specific targets. Inhibitors of tubulin polymerization, for example, can cause cell cycle arrest and apoptosis .
Action environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the benzimidazole molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the pyridine ring with a carbonitrile group is incorporated through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and omeprazole, which have similar core structures but different functional groups.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in other structural aspects.
Pyridine carbonitrile derivatives: Compounds like nicotinonitrile have similar pyridine carbonitrile groups but lack the benzimidazole and azetidine rings.
Uniqueness
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct moieties: benzimidazole, azetidine, and pyridine carbonitrile. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-8-12-4-3-7-18-16(12)20-9-13(10-20)21-11-19-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNWNVZHXUGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.